molecular formula C3H7NO5P- B1263146 Glyphosate(1-)

Glyphosate(1-)

Cat. No. B1263146
M. Wt: 168.07 g/mol
InChI Key: XDDAORKBJWWYJS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glyphosate(1-) is an organophosphate oxoanion obtained by the deprotonation of the carboxy and one of the phosphate OH groups as well as protonation of the amino group of glyphosate. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a glyphosate. It is a conjugate acid of a glyphosate(2-).

Scientific Research Applications

Overview of Glyphosate in Planted Forests

Glyphosate-based herbicides are commonly used in planted forests for vegetation control. They are applied in compliance with legal recommendations and by trained professionals. Research indicates that when used as directed, the risk of exposure to levels exceeding toxicity standards is low, and there are no significant adverse effects on terrestrial and aquatic fauna. However, additional research is needed in some areas, like glyphosate use in forests outside North America and potential indirect effects of glyphosate in sediments (Rolando et al., 2017).

Glyphosate Use in Agriculture and Associated Risks

The volume of glyphosate-based herbicides (GBHs) used in agriculture has increased significantly since the 1970s, with a corresponding rise in glyphosate presence in water sources, air, and food supplies. Recent studies point to the need for reevaluation of glyphosate toxicity. Despite regulatory authorities setting high acceptable exposure limits, emerging research suggests a reexamination of glyphosate's potential hazards (Myers et al., 2016).

Glyphosate Exposure in Occupational Settings

A study on winegrowers exposed to glyphosate did not reveal significant absorption or health concerns under the conditions examined. However, the ongoing scientific debate highlights the need for further research in understanding the effects of glyphosate in occupational settings (Ferrian et al., 2020).

Yield Effects of Glyphosate in Non-GMO Farming

Research assessing the yield effects of glyphosate in European non-GMO cropping systems found no scientific basis for published economic calculations on glyphosate yield benefits. Future studies should be adapted to Europe-specific conditions to adequately cover current cropping systems (Wiese & Steinmann, 2020).

Estimated Human and Environmental Exposure to Glyphosate

Studies indicate that systemic exposures to glyphosate in humans and animals are less than the acceptable daily intakes and reference doses set by regulatory agencies. These exposures represent a minimal risk, suggesting glyphosate's limited impact on human health and the environment under current use patterns (Solomon, 2019).

Glyphosate Tolerance in Soybean

Research on glyphosate-tolerant soybean crops has shown some phytotoxic effects affecting nutritional balance and photosynthesis. The study suggests a need for further investigation to clarify the impacts and optimize the use of glyphosate in tolerant soybean crops (Albrecht et al., 2017).

Sublethal Doses of Glyphosate on Lettuce

A study examining the effects of sublethal doses of glyphosate on lettuce showed stimulation of stem growth and fresh weight at certain doses, but inhibition at higher doses. These findings are currently limited to scientific research and not applicable to broader agricultural practices (Meseldžija et al., 2018).

Carcinogenicity and Toxicity Assessments

properties

Product Name

Glyphosate(1-)

Molecular Formula

C3H7NO5P-

Molecular Weight

168.07 g/mol

IUPAC Name

2-[[hydroxy(oxido)phosphoryl]methylazaniumyl]acetate

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/p-1

InChI Key

XDDAORKBJWWYJS-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])[NH2+]CP(=O)(O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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